molecular formula C21H29NO2 B12356251 [1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5

[1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5

Cat. No.: B12356251
M. Wt: 332.5 g/mol
InChI Key: AFWBYMXUEMOBRP-OAWGXGCBSA-N
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Description

1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5: is a synthetic compound characterized by its unique structural features. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of a hydroxypentyl group and a tetramethylcyclopropyl moiety makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the hydroxypentyl group and the tetramethylcyclopropyl moiety. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypentyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl group may yield ketones, while substitution reactions on the indole ring can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may serve as a probe to study various biochemical pathways and interactions.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 involves its interaction with specific molecular targets. The hydroxypentyl group may facilitate binding to certain receptors or enzymes, while the indole core can interact with various biological macromolecules. The tetramethylcyclopropyl moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    2-(1H-Indol-3-yl)-ethylamine: This compound shares the indole core but lacks the hydroxypentyl and tetramethylcyclopropyl groups.

    Tryptamine: Another indole derivative with different substituents, commonly found in biological systems.

Uniqueness: The unique combination of the hydroxypentyl group and the tetramethylcyclopropyl moiety distinguishes 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 from other similar compounds, potentially offering distinct biological activities and applications.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

332.5 g/mol

IUPAC Name

[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D

InChI Key

AFWBYMXUEMOBRP-OAWGXGCBSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C

Origin of Product

United States

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